molecular formula C6H9NO B11998739 4-Methyl-2-oxopentanenitrile CAS No. 66582-16-9

4-Methyl-2-oxopentanenitrile

Cat. No.: B11998739
CAS No.: 66582-16-9
M. Wt: 111.14 g/mol
InChI Key: UYCTVHPXUZNWSQ-UHFFFAOYSA-N
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Description

. It is a nitrile and a ketone, characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) in its structure. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-oxopentanenitrile can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxopentanenitrile is unique due to its specific combination of a nitrile and a ketone group, which imparts distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

66582-16-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-methylbutanoyl cyanide

InChI

InChI=1S/C6H9NO/c1-5(2)3-6(8)4-7/h5H,3H2,1-2H3

InChI Key

UYCTVHPXUZNWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C#N

Origin of Product

United States

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